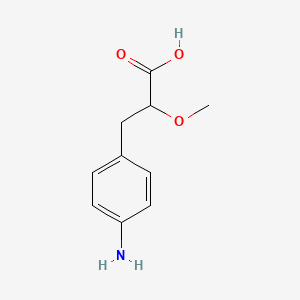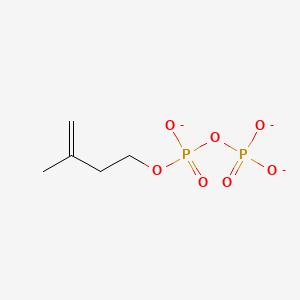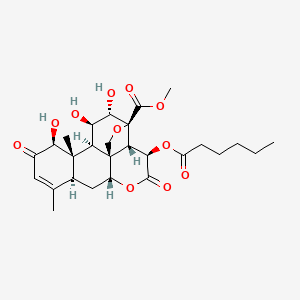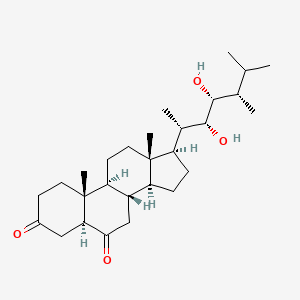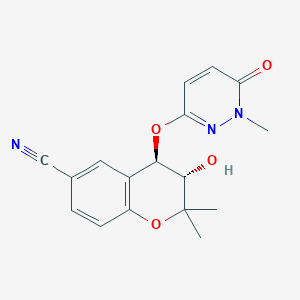
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(1-methyl-6-oxopyridazin-3-yl)oxy-3,4-dihydrochromene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMD-57283, also known as symakalim, is a small molecule drug that acts as a potassium channel agonist. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound has a molecular formula of C17H17N3O4 and is known for its ability to open potassium channels, which helps in reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMD-57283 involves the creation of a monocyclic 6-oxo-3-pyridazinyloxy moiety at the 4-position of the benzopyran skeleton. This process includes several steps of organic synthesis, including the formation of the benzopyran ring and the attachment of the pyridazinyloxy group .
Industrial Production Methods: Industrial production of EMD-57283 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced chemical synthesis equipment .
Chemical Reactions Analysis
Types of Reactions: EMD-57283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzopyran ring.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of EMD-57283 with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
EMD-57283 has several scientific research applications, including:
Chemistry: Used as a model compound to study potassium channel activation and its effects on cellular processes.
Mechanism of Action
EMD-57283 exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the hyperpolarization of cell membranes, which reduces the excitability of neurons and smooth muscle cells. The compound targets potassium channels and modulates their activity, leading to a decrease in blood pressure and protection against neuronal injury .
Comparison with Similar Compounds
Bimakalim: Another potassium channel opener with similar hypotensive activity.
Diazoxide: A well-known potassium channel activator used in the treatment of hypertension and hyperinsulinism.
Minoxidil: A potassium channel opener used as an antihypertensive agent and in the treatment of hair loss.
Uniqueness: EMD-57283 is unique due to its specific structure, which includes a monocyclic 6-oxo-3-pyridazinyloxy moiety at the 4-position of the benzopyran skeleton. This structure provides it with distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(1-methyl-6-oxopyridazin-3-yl)oxy-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H17N3O4/c1-17(2)16(22)15(23-13-6-7-14(21)20(3)19-13)11-8-10(9-18)4-5-12(11)24-17/h4-8,15-16,22H,1-3H3/t15-,16+/m1/s1 |
InChI Key |
RIBYSHCVSQIIJE-CVEARBPZSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C=C3)C)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C=C3)C)O)C |
Synonyms |
3-hydroxy-2,2-dimethyl-3,4-dihydro-4-((1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy)-2H-1-benzopyran-5-carbonitril EMD 57283 EMD-57283 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


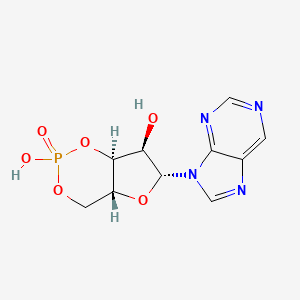
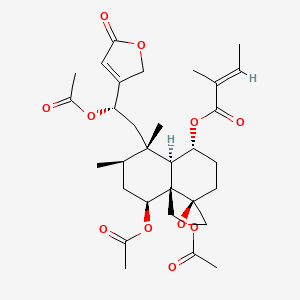
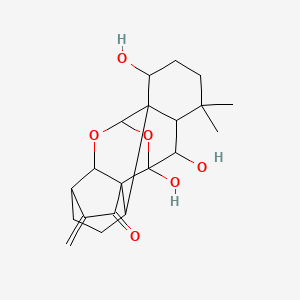
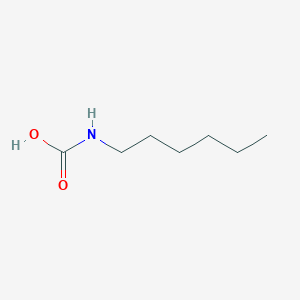


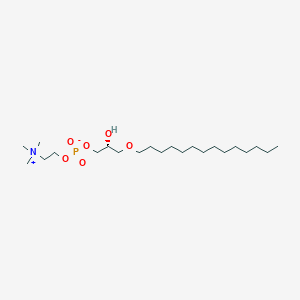

![(1aS,8S,8aR,8bS)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methylazirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione](/img/structure/B1255616.png)

